molecular formula C11H17NOS B11808402 5-(tert-Butylthio)-2-methoxy-4-methylpyridine

5-(tert-Butylthio)-2-methoxy-4-methylpyridine

Cat. No.: B11808402
M. Wt: 211.33 g/mol
InChI Key: UYKGAGHYFROXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butylthio)-2-methoxy-4-methylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a tert-butylthio group, a methoxy group, and a methyl group attached to the pyridine ring. The tert-butylthio group is known for its steric hindrance and unique reactivity, making this compound of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine typically involves the introduction of the tert-butylthio group to a pyridine derivative. One common method is the reaction of 2-methoxy-4-methylpyridine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol, facilitating its nucleophilic attack on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or nickel complexes may be employed to improve the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butylthio)-2-methoxy-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butylthio group, yielding a simpler pyridine derivative.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-thiolated pyridine derivatives.

    Substitution: Various functionalized pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(tert-Butylthio)-2-methoxy-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine involves its interaction with specific molecular targets. The tert-butylthio group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylpyridine: Lacks the tert-butylthio group, making it less sterically hindered and reactive.

    5-(tert-Butylthio)-2-methylpyridine: Similar structure but without the methoxy group, affecting its chemical properties and reactivity.

    5-(tert-Butylthio)-2-methoxypyridine: Lacks the methyl group, which can influence its steric and electronic properties.

Uniqueness

5-(tert-Butylthio)-2-methoxy-4-methylpyridine is unique due to the combination of the tert-butylthio, methoxy, and methyl groups on the pyridine ring. This unique combination imparts distinct steric and electronic properties, making it a valuable compound for various chemical and biological studies.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

5-tert-butylsulfanyl-2-methoxy-4-methylpyridine

InChI

InChI=1S/C11H17NOS/c1-8-6-10(13-5)12-7-9(8)14-11(2,3)4/h6-7H,1-5H3

InChI Key

UYKGAGHYFROXNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1SC(C)(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.